2-amino-3-chloro-N-(5-chloropyridin-2-yl)benzamide
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Overview
Description
2-amino-3-chloro-N-(5-chloropyridin-2-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of an amino group, a chloro substituent on the benzene ring, and a chloropyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-chloro-N-(5-chloropyridin-2-yl)benzamide typically involves the reaction of 2-amino-3-chlorobenzoyl chloride with 5-chloro-2-aminopyridine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-amino-3-chloro-N-(5-chloropyridin-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituents on the benzene and pyridine rings can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form amine derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.
Major Products Formed
Substitution Reactions: Formation of substituted benzamides and pyridines.
Oxidation Reactions: Formation of nitrobenzamides.
Reduction Reactions: Formation of amine derivatives.
Coupling Reactions: Formation of biaryl derivatives.
Scientific Research Applications
2-amino-3-chloro-N-(5-chloropyridin-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Material Science: The compound is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: It serves as a tool compound in studying enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is used in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-amino-3-chloro-N-(5-chloropyridin-2-yl)benzamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The presence of the amino and chloro groups allows for hydrogen bonding and hydrophobic interactions with target proteins, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-5-chloro-N-(5-chloropyridin-2-yl)benzamide
- 2-chloro-N-(5-chloropyridin-2-yl)benzamide
- 2-amino-N-(5-chloropyridin-2-yl)benzamide
Uniqueness
2-amino-3-chloro-N-(5-chloropyridin-2-yl)benzamide is unique due to the specific positioning of the amino and chloro groups, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
280773-21-9 |
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Molecular Formula |
C12H9Cl2N3O |
Molecular Weight |
282.12 g/mol |
IUPAC Name |
2-amino-3-chloro-N-(5-chloropyridin-2-yl)benzamide |
InChI |
InChI=1S/C12H9Cl2N3O/c13-7-4-5-10(16-6-7)17-12(18)8-2-1-3-9(14)11(8)15/h1-6H,15H2,(H,16,17,18) |
InChI Key |
PBGYBXRCKMCXBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N)C(=O)NC2=NC=C(C=C2)Cl |
Origin of Product |
United States |
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